molecular formula C26H26FN5O2 B2983075 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923178-95-4

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2983075
CAS No.: 923178-95-4
M. Wt: 459.525
InChI Key: ZNCMGJOCZDIOST-UHFFFAOYSA-N
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Description

The compound 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT 1A receptor , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and sleep among other functions.

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound’s interaction with the 5-HT 1A receptor triggers a series of biochemical reactions that lead to its effects.

Biochemical Pathways

Upon binding to the 5-HT 1A receptor, the compound inhibits the reuptake of serotonin and norepinephrine, and possibly induces their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to downstream effects such as mood elevation.

Pharmacokinetics

The compound is metabolized in the liver, with a half-life of 6–8 hours . It is excreted primarily through the kidneys . These pharmacokinetic properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The compound’s action as a 5-HT 1A receptor agonist leads to its subjective effects, which are described as mildly psychedelic and euphoriant . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, metabolic studies have shown the compound to be an inhibitor of various Cytochrome P450 enzymes in the liver, which may contribute to its side-effect profile . Additionally, the compound’s legal status and the context in which it is used can also impact its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the phenyl and propyl groups: These groups can be added through substitution reactions using reagents such as phenylboronic acid and propyl halides.

    Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in a coupling reaction to attach the fluorophenyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Researchers investigate its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules with potential commercial applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(4-(4-methylphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(4-(4-bromophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

The uniqueness of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one lies in its fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to specific targets, making it a valuable molecule for drug development and research.

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-12-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCMGJOCZDIOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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